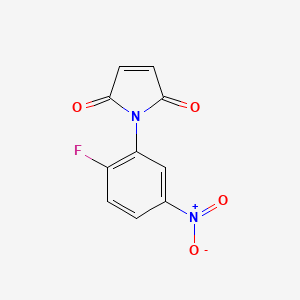
1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a fluoro and nitro group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the substituent introduced.
Reduction: 1-(2-Fluoro-5-aminophenyl)-1h-pyrrole-2,5-dione.
Oxidation: Oxidized derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The presence of the fluoro and nitro groups may enhance its reactivity and binding affinity to certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-nitrophenyl isocyanate: Shares the fluoro and nitro substituents but differs in the functional group attached to the phenyl ring.
1,4-Dihydropyridine: Another compound with a pyrrole ring, but with different substituents and properties.
Uniqueness
1-(2-Fluoro-5-nitrophenyl)-1h-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-6(13(16)17)5-8(7)12-9(14)3-4-10(12)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTMKNLRVMNCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968513 |
Source


|
| Record name | 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-19-9 |
Source


|
| Record name | 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
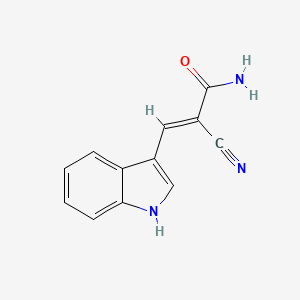
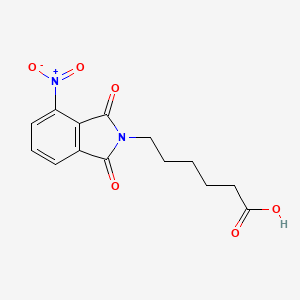
![6-(5-{2-CARBOXYPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}-4-NITRO-1H-PYRAZOL-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID](/img/structure/B7764046.png)
![6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7764050.png)
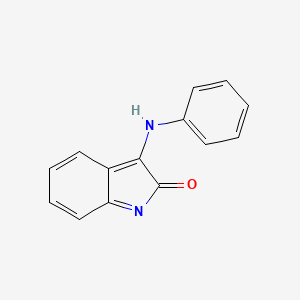
![[[Amino(pyridin-2-yl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B7764075.png)
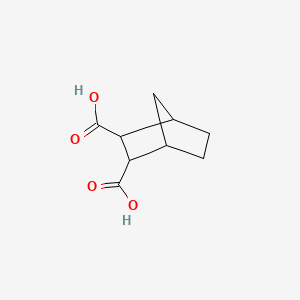
![(3Z)-1-[(2,6-dichlorophenyl)methyl]-3-hydroxyiminoindol-2-one](/img/structure/B7764099.png)
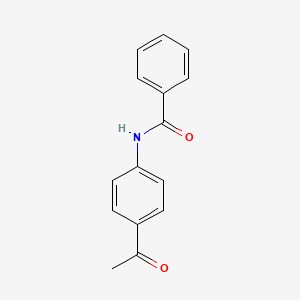

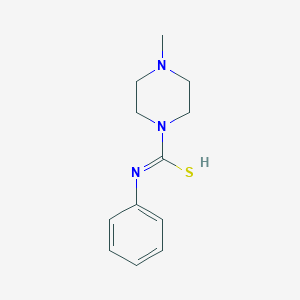
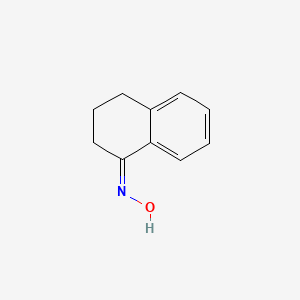
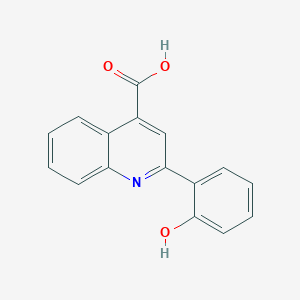
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B7764156.png)
